Isooxypeucedanin's Unique Inactivity in 5α-Reductase Type I Assay: A Critical Negative Control
In a direct comparative study on 5α-reductase type I inhibition in LNCaP cells, Isooxypeucedanin was isolated alongside other coumarins but was found to be completely inactive in the assay system. This contrasts sharply with the highly potent activity of osthenol (IC50 = 0.1 µg/mL) and bisabolangelone (IC50 = 11.6 µg/mL) isolated from the same plant source, *Angelica koreana* [1]. This lack of activity provides researchers with a structurally related, but functionally silent, negative control for studies involving this endocrine target.
| Evidence Dimension | Inhibitory activity against 5α-reductase type I |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Osthenol (IC50 = 0.1 µg/mL), Bisabolangelone (IC50 = 11.6 µg/mL), Finasteride (positive control, IC50 = 19.8 µg/mL) |
| Quantified Difference | N/A (Qualitative difference: Active vs. Inactive) |
| Conditions | LNCaP cell line (human prostate cancer cells) |
Why This Matters
This unique inactivity makes Isooxypeucedanin an essential, structurally-matched negative control for validating 5α-reductase type I inhibition assays, a capability not offered by active analogs like osthenol or imperatorin.
- [1] Seo, E. K., Kim, K. H., Kim, M. K., Cho, M. H., Choi, E., & Kim, K. (2002). Inhibitors of 5alpha-reductase type I in LNCaP cells from the roots of Angelica koreana. Planta Medica, 68(2), 162-163. View Source
